1-Cyclopentylpiperidine

概要

説明

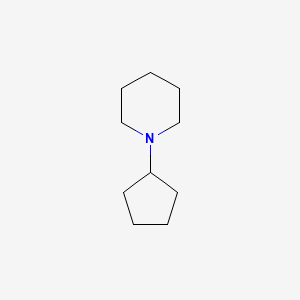

1-Cyclopentylpiperidine is a chemical compound with the molecular formula C10H19N It is a piperidine derivative, characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the piperidine ring

準備方法

1-Cyclopentylpiperidine can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with cyclopentanone. The reaction typically occurs under acidic or basic conditions, facilitating the formation of the cyclopentyl group on the piperidine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled temperatures.

化学反応の分析

Functionalization Reactions

The secondary amine group undergoes alkylation and acylation, enabling structural diversification.

N-Alkylation

Reaction with alkyl halides introduces substituents at the nitrogen atom:

| Substrate | Reagents/Conditions | Product |

|---|---|---|

| 1-Cyclopentylpiperidine | Methyl iodide, K₂CO₃, DMF, 60°C, 12h | N-Methyl-1-cyclopentylpiperidine |

This pathway mirrors piperazine alkylation mechanisms, where the base deprotonates the amine, enabling nucleophilic attack on the alkyl halide.

Acylation

Acyl chlorides react with the amine to form amides:

| Substrate | Reagents/Conditions | Product |

|---|---|---|

| This compound | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | N-Acetyl-1-cyclopentylpiperidine |

The reaction proceeds via intermediate formation of a reactive acylium ion, followed by nucleophilic acyl substitution .

Oxidation Reactions

The amine group can be oxidized to an N-oxide, altering electronic properties:

| Reagent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | CH₃CN, 50°C, 6h | This compound N-oxide |

| mCPBA | CH₂Cl₂, RT, 2h | This compound N-oxide |

N-Oxides exhibit enhanced solubility and are intermediates in further functionalization. Kinetic studies suggest H₂O₂ provides milder oxidation, while mCPBA achieves faster conversion .

Ring-Opening and Rearrangement

Under strong acidic conditions, the piperidine ring can undergo cleavage:

| Reagent | Conditions | Product |

|---|---|---|

| HBr (48%) | Reflux, 8h | Cyclopentylamine derivatives |

Mechanistic studies propose protonation of the nitrogen, followed by nucleophilic attack by bromide at the α-carbon, leading to ring opening .

Comparative Reactivity Insights

-

Steric Effects : The cyclopentyl group hinders electrophilic substitution at the nitrogen, favoring reactions with smaller reagents (e.g., methyl iodide over bulkier alkyl halides).

-

Electronic Effects : Electron-donating cyclopentyl substituent increases amine basicity (pKa ~10.2), enhancing nucleophilicity in alkylation/acylation .

Industrial and Pharmacological Relevance

-

Pharmaceutical Intermediates : Used in synthesizing antipsychotic agents via N-functionalization.

-

Catalyst Design : Cyclopentyl-modified piperidines improve metal-ligand coordination in hydrogenation catalysts .

This comprehensive profile underscores this compound’s versatility in organic synthesis, guided by steric and electronic modulation of its amine group. Further research is needed to explore enantioselective reactions and catalytic applications.

科学的研究の応用

Chemistry

In the field of chemistry, 1-cyclopentylpiperidine serves as an intermediate in the synthesis of complex organic molecules. It is used to create various derivatives that have enhanced biological activity or altered pharmacokinetic properties. The compound can undergo several chemical reactions, including:

- Oxidation : Leading to the formation of N-oxides.

- Reduction : Resulting in different amine derivatives.

- Substitution : Allowing for the introduction of various functional groups.

These reactions facilitate the development of new compounds with potential therapeutic applications.

Biology

This compound has been studied for its effects on biological systems:

- Enzyme Inhibition : Research indicates that this compound can inhibit phosphoinositide 3-kinase (PI3K), a crucial regulator in cancer cell proliferation. This suggests its potential use in cancer therapy by targeting specific signaling pathways.

- Neurotransmitter Interaction : A study demonstrated that this compound enhances serotonergic activity by interacting with serotonin receptors, indicating possible applications in treating mood disorders.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential:

- Anticancer Activity : Newly synthesized derivatives containing this compound have shown selective cytotoxicity against various cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. The IC50 values indicate promising efficacy compared to established chemotherapeutic agents .

- Drug Development : The compound's ability to modify pharmacokinetic properties makes it a valuable precursor in drug development, particularly for targeting diseases like tuberculosis and certain cancers .

Case Study 1: Neurotransmitter Interaction

A study highlighted the interaction of this compound with serotonin receptors, leading to increased serotonergic activity in animal models. This finding supports its potential application in treating mood disorders and anxiety-related conditions.

Case Study 2: Anticancer Activity Assessment

In vitro studies evaluated the cytotoxic effects of derivatives containing this compound against human cancer cell lines. The results showed that certain analogs exhibited significant cell growth inhibition, suggesting their potential as targeted cancer therapies. For example, compounds derived from this piperidine demonstrated IC50 values lower than those of traditional anticancer drugs like 5-fluorouracil .

Data Tables

作用機序

The mechanism of action of 1-Cyclopentylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

1-Cyclopentylpiperidine can be compared with other piperidine derivatives, such as:

Piperidine: The parent compound, which lacks the cyclopentyl group.

Cyclohexylpiperidine: A similar compound with a cyclohexyl group instead of a cyclopentyl group.

N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other piperidine derivatives .

生物活性

1-Cyclopentylpiperidine (CPP) is a cyclic amine compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological properties of CPP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a cyclopentyl group. Its molecular formula is , and it possesses unique chemical reactivity attributed to the piperidine moiety, which can participate in various chemical reactions including alkylation and acylation.

Research indicates that this compound interacts with several biological targets, primarily through modulation of neurotransmitter systems. It has been shown to affect dopamine and serotonin receptors, leading to potential applications in treating neurological disorders.

Key Mechanisms:

- Dopamine Receptor Interaction: CPP has been studied for its ability to modulate dopamine receptors, which are critical in conditions such as schizophrenia and Parkinson's disease.

- Serotonin Receptor Modulation: The compound also exhibits activity at serotonin receptors, suggesting a role in mood regulation and anxiety disorders.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Antidepressant Effects

A study published in the Journal of Medicinal Chemistry highlighted the antidepressant-like effects of this compound in animal models. The compound demonstrated significant reductions in immobility time during forced swim tests, indicating potential efficacy as an antidepressant.

Antipsychotic Potential

Research conducted on CPP's interaction with dopamine receptors showed promising results in reducing hyperactivity in rodent models. The study suggests that CPP could serve as a lead compound for developing new antipsychotic medications.

Analgesic Properties

In vitro studies have indicated that this compound possesses analgesic properties. It was effective in reducing pain responses in animal models, suggesting a mechanism that may involve modulation of pain pathways within the central nervous system.

特性

IUPAC Name |

1-cyclopentylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-4-8-11(9-5-1)10-6-2-3-7-10/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYANFTXHKVXPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223594 | |

| Record name | 1-Cyclopentylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7335-04-8 | |

| Record name | 1-Cyclopentylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。